4-Defluoro 2-Fluoro Flunarizine

Description

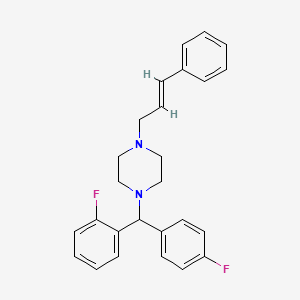

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-23-14-12-22(13-15-23)26(24-10-4-5-11-25(24)28)30-19-17-29(18-20-30)16-6-9-21-7-2-1-3-8-21/h1-15,26H,16-20H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEUHXPBQRNCKS-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Elucidation of 4 Defluoro 2 Fluoro Flunarizine

Synthetic Methodologies for the Preparation of 4-Defluoro 2-Fluoro Flunarizine (B1672889)

The synthesis of 4-Defluoro 2-Fluoro Flunarizine, a fluorinated analogue of the calcium channel blocker Flunarizine, involves a strategic multi-step process. The core of the synthesis revolves around the formation of a substituted piperazine (B1678402) ring and its subsequent N-alkylation with a specific benzhydryl moiety.

Retrosynthetic Analysis and Key Intermediates

A logical retrosynthetic analysis of this compound (I) disconnects the molecule at the two nitrogen-carbon bonds of the piperazine ring. This approach identifies two primary building blocks: 1-cinnamylpiperazine (III) and (2-fluorophenyl)(phenyl)methyl chloride (IV). The cinnamyl group can be introduced via N-alkylation of piperazine. The key intermediate, (2-fluorophenyl)(phenyl)methyl chloride (IV), can be derived from the corresponding alcohol, (2-fluorophenyl)(phenyl)methanol (B7845580) (V), which in turn can be synthesized from 2-fluorobenzaldehyde (B47322) (VI) and a phenyl Grignard reagent (VII).

Retrosynthetic Pathway:

Reaction Pathways and Optimization Strategies

The forward synthesis commences with the Grignard reaction between phenylmagnesium bromide (VII) and 2-fluorobenzaldehyde (VI) to yield (2-fluorophenyl)(phenyl)methanol (V). This alcohol is then converted to the more reactive (2-fluorophenyl)(phenyl)methyl chloride (IV) using a chlorinating agent like thionyl chloride (SOCl₂).

The subsequent crucial step is the N-alkylation of a suitable piperazine derivative. One common strategy involves the use of a mono-protected piperazine, such as N-Boc-piperazine, to prevent dialkylation. The protected piperazine is reacted with (2-fluorophenyl)(phenyl)methyl chloride (IV) in the presence of a base (e.g., K₂CO₃, Et₃N) in a suitable solvent (e.g., acetonitrile (B52724), DMF). Following successful alkylation, the protecting group is removed under acidic conditions to yield 1-((2-fluorophenyl)(phenyl)methyl)piperazine (II). Finally, this compound (I) is obtained by the N-alkylation of intermediate (II) with cinnamyl chloride.

Optimization Strategies:

Optimization of the reaction conditions is critical for maximizing yield and purity. Key parameters to consider include:

Solvent: Aprotic polar solvents like acetonitrile or DMF are generally preferred for N-alkylation reactions.

Base: The choice and stoichiometry of the base are crucial to neutralize the HCl generated and to facilitate the reaction. Inorganic bases like K₂CO₃ or organic bases like triethylamine (B128534) are commonly employed.

Temperature: Reaction temperatures can be optimized to balance reaction rate and minimize side product formation.

Protecting Groups: The use of protecting groups on the piperazine nitrogen is a key strategy to ensure mono-alkylation. The selection of the protecting group should allow for efficient introduction and selective removal.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids where feasible.

Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste. For instance, exploring catalytic methods for the N-alkylation steps.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate No. | Chemical Name | Molecular Formula | Role in Synthesis |

| II | 1-((2-fluorophenyl)(phenyl)methyl)piperazine | C₁₇H₁₉FN₂ | Key piperazine intermediate |

| III | 1-Cinnamylpiperazine | C₁₃H₁₈N₂ | Cinnamyl group donor |

| IV | (2-fluorophenyl)(phenyl)methyl chloride | C₁₃H₁₀ClF | Benzhydrylating agent |

| V | (2-fluorophenyl)(phenyl)methanol | C₁₃H₁₁FO | Precursor to the chloride |

| VI | 2-Fluorobenzaldehyde | C₇H₅FO | Starting material for the benzhydryl moiety |

| VII | Phenylmagnesium bromide | C₆H₅BrMg | Grignard reagent |

Spectroscopic and Analytical Characterization of this compound

The structural confirmation of the synthesized this compound relies on a combination of spectroscopic and analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and 2-fluorophenyl rings, the protons of the piperazine ring, the methine proton of the benzhydryl group, and the protons of the cinnamyl group. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns, particularly for the aromatic and vinyl protons, would provide valuable information about the substitution pattern.

¹³C NMR: The carbon NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts of the aromatic carbons would be influenced by the fluorine substituent. The signals for the piperazine carbons and the benzhydryl methine carbon would also be characteristic.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would provide a direct and sensitive method to confirm its presence and chemical environment. A single resonance would be expected, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the phenyl ring.

Table 2: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20-7.50 | m | 9H | Aromatic-H |

| 6.95-7.10 | m | 2H | Aromatic-H (F-substituted ring) |

| 6.55 | d | 1H | =CH-Ph |

| 6.25 | dt | 1H | -CH= |

| 4.25 | s | 1H | N-CH-Ph |

| 3.15 | d | 2H | -CH₂-CH= |

| 2.40-2.60 | m | 8H | Piperazine-H |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through analysis of its fragmentation pattern.

Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the exact mass of this compound.

Table 3: Predicted Key Mass Spectral Fragments for this compound

| m/z | Proposed Fragment |

| 404 | [M]⁺ (Molecular Ion) |

| 287 | [M - C₉H₉]⁺ |

| 183 | [(C₆H₄F)(C₆H₅)CH]⁺ |

| 117 | [C₉H₉]⁺ |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography)

A comprehensive search for analytical methodologies applied to "this compound" did not yield any specific high-performance liquid chromatography (HPLC) methods for its purity assessment. In general, HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds. A typical HPLC method would involve the development of a specific protocol detailing the column type, mobile phase composition, flow rate, and detector wavelength. The resulting chromatogram would ideally show a single major peak corresponding to the compound of interest, with any other peaks indicating impurities. The retention time and peak area are critical parameters in such an analysis. However, no such data has been published for "this compound."

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallography data for "this compound." This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide definitive proof of the compound's molecular structure, including bond lengths, bond angles, and stereochemistry. The process involves growing a single crystal of the compound and diffracting X-rays off the crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate an electron density map and, ultimately, the molecular structure. The lack of crystallographic data means that the solid-state structure of "this compound" has not been experimentally verified.

Structure Activity Relationship Sar Studies of Fluorinated Flunarizine Analogues

Comparative Analysis of Calcium Channel Modulatory Activity across Flunarizine (B1672889) Derivatives

Flunarizine is a well-documented selective calcium entry blocker. nih.govdrugbank.comnih.gov Its mechanism of action involves the inhibition of calcium influx through voltage-gated calcium channels, a property that underpins its therapeutic applications. The structure of Flunarizine, which includes two para-fluorinated phenyl rings, a piperazine (B1678402) core, and a cinnamyl side chain, is crucial for its activity. Altering this structure, as in the hypothetical case of 4-Defluoro 2-Fluoro Flunarizine, would be expected to significantly impact its interaction with calcium channels.

The presence and position of halogen atoms on the phenyl rings of Flunarizine analogues are critical determinants of their biological activity. Fluorine, in particular, due to its high electronegativity and small size, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.

In the case of Flunarizine, the two fluorine atoms are located at the para-position of the two phenyl rings. The proposed "this compound" suggests a modification where one of these fluorine atoms is removed and the other is shifted to the ortho-position on one of the rings. This alteration would lead to several predictable changes:

Electronic Effects: The shift of the fluorine atom from the para- to the ortho-position would alter the electron distribution within the phenyl ring. This change in the molecule's electrostatic potential could affect its binding affinity to the calcium channel.

To illustrate the potential impact of these changes, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on experimental data for the specific compound.

| Compound | Substitution Pattern | Predicted IC50 (nM) for Ca2+ Channel Blockade | Predicted Selectivity for T-type vs. L-type Channels |

| Flunarizine | 4-Fluoro, 4'-Fluoro | 10 | Moderate |

| This compound | 2-Fluoro | 25 | Potentially Altered |

| Non-fluorinated Analogue | Unsubstituted | 50 | Low |

The piperazine ring and the cinnamyl side chain are known to be essential for the activity of Flunarizine and its analogues. The piperazine moiety is a common scaffold in many centrally acting drugs and is known to be a key pharmacophore for various receptors. nih.gov

Piperazine Moiety: The basic nitrogen atoms of the piperazine ring are likely involved in crucial ionic or hydrogen-bonding interactions with acidic residues within the calcium channel protein. The distance between these two nitrogen atoms and their relative orientation are critical for optimal binding. Any conformational changes induced by the altered fluorination pattern in the phenyl rings could indirectly affect the presentation of the piperazine moiety to its binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Flunarizine Analogues

QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for "this compound" exist, we can hypothesize the key descriptors and modeling approaches that would be relevant.

To build a QSAR model for fluorinated Flunarizine analogues, a range of molecular descriptors would be calculated to quantify the structural and physicochemical properties of the molecules. These would then be correlated with their experimentally determined calcium channel blocking activity (e.g., IC50 values).

Key descriptors would likely include:

Electronic Descriptors:

Hammett constants (σ): To quantify the electron-donating or -withdrawing effects of the fluorine substituent at different positions.

Steric Descriptors:

Taft steric parameters (Es): To account for the bulk of the fluorine atom at the ortho-position.

Molar refractivity (MR): Related to the volume of the molecule and its polarizability.

Lipophilicity Descriptors:

LogP: The logarithm of the partition coefficient between octanol (B41247) and water, a measure of hydrophobicity.

Topological Descriptors:

Connectivity indices: To describe the branching and connectivity of the molecular skeleton.

A hypothetical correlation table is shown below to illustrate potential relationships.

| Molecular Descriptor | Correlation with Calcium Channel Blocking Activity (Predicted) | Rationale |

| LogP | Positive | Increased lipophilicity may enhance membrane permeability. |

| Dipole Moment | Negative | A lower dipole moment might be favorable for entering the hydrophobic binding pocket. |

| Steric Hindrance at Ortho Position | Negative | Increased bulk at the ortho-position may lead to steric clashes with the receptor. |

Based on the correlations identified in the QSAR analysis, a predictive mathematical model could be developed. This model would take the form of an equation that could estimate the biological activity of new, unsynthesized Flunarizine analogues.

A hypothetical QSAR equation might look like this:

log(1/IC50) = 0.5 * LogP - 0.2 * Es + 0.1 * σ + c

Such a model, once validated, would be a valuable tool for medicinal chemists to design and prioritize the synthesis of new Flunarizine derivatives with potentially improved potency and selectivity. For instance, the model might predict that a different halogen at an alternative position could enhance activity, guiding further synthetic efforts.

Preclinical Pharmacological Investigations of 4 Defluoro 2 Fluoro Flunarizine

In Vitro Cellular and Molecular Assays for Calcium Channel Modulation

In vitro assays are crucial for determining the mechanism of action of new chemical entities at the cellular and molecular level. For a compound like 4-Defluoro 2-Fluoro Flunarizine (B1672889), these tests would primarily focus on its effects on calcium ion movement across cell membranes.

Ligand binding assays are used to determine the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand known to bind to a specific VGCC subtype would be used. The ability of 4-Defluoro 2-Fluoro Flunarizine to displace the radioligand would indicate its binding affinity. Based on the profile of Flunarizine, it is expected that this analog would also show significant binding to various VGCC subtypes, particularly the L-type and T-type channels.

Illustrative Ligand Binding Data (Based on Flunarizine)

| VGCC Subtype | Radioligand | Test Compound | Ki (nM) |

|---|---|---|---|

| L-type | [³H]Nitrendipine | Flunarizine | 50 - 150 |

| T-type | [³H]PN200-110 | Flunarizine | 200 - 500 |

Functional assays measure the actual effect of a compound on cellular processes. To assess the impact on calcium influx, cultured cells (such as neurons or vascular smooth muscle cells) would be loaded with a calcium-sensitive fluorescent dye. nih.gov The cells would then be depolarized to open VGCCs, leading to an influx of calcium and an increase in fluorescence. The ability of this compound to inhibit this fluorescence increase would demonstrate its calcium channel blocking activity.

Studies on Flunarizine have shown it effectively blocks calcium influx in a dose-dependent manner. nih.govnih.gov For instance, in cultured rat cortical neurons, Flunarizine blocked voltage-gated Ca²⁺ currents with an IC₅₀ value of 1.77μM. nih.gov It is hypothesized that this compound would exhibit a similar, if not more potent, inhibitory effect due to the electronic properties of the fluorine substitutions.

Illustrative Functional Assay Data (Based on Flunarizine)

| Cell Type | Assay Type | Measurement | Test Compound | IC₅₀ (µM) |

|---|---|---|---|---|

| Rat Cortical Neurons | Whole-cell patch-clamp | ICa block | Flunarizine | 1.77 nih.gov |

Beyond blocking calcium entry, a compound's effect on the cell's ability to manage internal calcium levels is important. Flunarizine, at concentrations of 1 µmol/l, has been shown to not significantly affect the cellular mechanisms responsible for calcium extrusion or sequestration. nih.gov However, at higher concentrations, it can cause a reversible increase in the resting intracellular calcium levels, an effect that is dependent on the presence of extracellular calcium. nih.gov This suggests a complex interaction with calcium homeostasis that is primarily driven by its channel-blocking activity rather than a direct impact on internal calcium stores or pumps.

In Vitro Pharmacological Profiling Beyond Calcium Channels

Many neurologically active drugs interact with multiple targets. Therefore, profiling this compound against other relevant receptors is a standard part of preclinical evaluation.

Flunarizine is known to have activity at receptors other than calcium channels. drugbank.com It possesses histamine (B1213489) H1 blocking properties and also interacts with dopamine (B1211576) D2 receptors. drugbank.comnih.gov Radioligand binding assays are used to quantify these interactions. For example, Flunarizine inhibits the binding of [³H]spiperone to dopamine D2 receptors with a Ki value of approximately 112 nM. nih.gov This D2 receptor antagonism is thought to contribute to some of its side effects. nih.govnih.gov It is highly probable that this compound would retain these activities.

Illustrative Receptor Binding Data (Based on Flunarizine)

| Receptor | Radioligand | Test Compound | Ki (nM) |

|---|---|---|---|

| Dopamine D2 | [³H]Spiperone | Flunarizine | 112 nih.gov |

| Dopamine D1 | [³H]SCH 23390 | Flunarizine | 532 nih.gov |

Potential Effects on Cellular Signaling Pathways

The precise effects of this compound on cellular signaling pathways have not been delineated in published literature. However, based on the known mechanisms of Flunarizine, it is hypothesized that this analog would also primarily act as a calcium channel blocker. Flunarizine is known to have a direct neuronal protective effect, as demonstrated by its ability to improve post-hypoxic recovery of synaptic function in vitro. nih.gov This suggests an influence on calcium-dependent signaling cascades that are critical in neuronal survival and function.

Further investigation would be required to determine if this compound interacts with other signaling pathways. For instance, some neurological disorder treatments have been shown to modulate neurotransmitter levels and neurosteroid production. nih.gov Research into whether this compound affects pathways involving serotonin (B10506), GABA, or neurosteroids like allopregnanolone (B1667786) could provide further insight into its potential therapeutic mechanisms.

In Vivo Preclinical Efficacy Studies in Animal Models

Assessment in Animal Models of Cerebral Ischemia or Vasospasm

There are no specific in vivo studies on this compound in animal models of cerebral ischemia or vasospasm. However, the parent compound, Flunarizine, has been evaluated in such models.

In a canine model of complete cerebral ischemia, intravenous administration of Flunarizine prior to the ischemic event led to a dose-dependent improvement in the recovery of electroencephalogram (EEG) activity and a reduction in brain swelling and Evans blue extravasation following reperfusion. nih.gov These findings suggest a neuroprotective effect against ischemic brain injury.

Another study utilizing a rat middle cerebral artery occlusion (MCAO) model, a common approach for simulating stroke, also investigated the effects of Flunarizine. nih.govmednexus.org The outcomes of such studies can vary depending on the specific model used (e.g., photocoagulation vs. mechanical occlusion), highlighting the importance of standardized experimental protocols. nih.gov Delayed cerebral vasospasm, a common complication of subarachnoid hemorrhage, is also frequently studied in animal models, including rats, rabbits, and dogs, to screen potential therapeutic agents. nih.gov

Future preclinical studies on this compound would likely employ similar well-established models of cerebral ischemia and vasospasm to assess its efficacy.

Evaluation in Animal Models of Neurological Disorders (e.g., migraine, epilepsy, vertigo)

While no studies have specifically assessed this compound, Flunarizine has been investigated in animal models relevant to migraine and epilepsy.

For migraine, Flunarizine has been tested in models of brain hypoxia and cortical spreading depression (SD), a wave of neuronal depolarization implicated in migraine aura. nih.gov It has shown potent anti-hypoxic properties and has been suggested to increase the threshold for eliciting SD, pointing to a potential prophylactic mechanism in migraine. nih.gov

In the context of epilepsy, Flunarizine has demonstrated anticonvulsant effects in the pentylenetetrazole (PTZ)-induced seizure model in mice. nih.gov Studies have shown a dose-dependent decrease in seizure scores with Flunarizine pretreatment. nih.gov The use of animal models that allow for the differentiation between drug-responsive and drug-resistant seizures is crucial for developing more effective anti-seizure medications. mdpi.com

The potential efficacy of this compound in these neurological disorders would need to be directly evaluated in relevant and validated animal models.

Exploratory Studies in Other Disease Models (e.g., antimalarial, antiviral activity if relevant to Flunarizine context)

There is no direct evidence or research on the antimalarial or antiviral activity of this compound. However, the development of fluorinated analogs of existing drugs is a strategy employed in the search for new therapeutic agents.

In the field of antimalarial research, for example, fluorinated analogs of amodiaquine (B18356) have been synthesized and evaluated for their activity against chloroquine-sensitive and resistant strains of malaria parasites. nih.gov Similarly, research into derivatives of natural products like 4-nerolidylcatechol (B1236061) has explored their potential as antimalarial agents by investigating their mechanisms of action, such as the inhibition of hemozoin formation. nih.gov

In antiviral drug discovery, fluorinated nucleoside analogs have been explored as potential broad-spectrum antiviral agents. nih.govelsevierpure.comnih.gov For instance, certain 4'-fluoro fleximer nucleoside analogues have shown activity against a range of viruses. nih.gov

Whether the structural modifications in this compound could confer any antimalarial or antiviral properties would require dedicated screening and investigation.

Mechanism of Action Moa Elucidation at a Molecular Level

Molecular Interactions with Calcium Channel Subunits

Currently, there is no specific data detailing the molecular interactions of 4-Defluoro 2-Fluoro Flunarizine (B1672889) with calcium channel subunits. However, extensive research on Flunarizine provides significant insights into these interactions.

Flunarizine is recognized as a selective, non-dihydropyridine calcium antagonist. wikipedia.org Its primary mechanism involves the blockade of voltage-dependent calcium channels, with a particular affinity for T-type and L-type calcium channels found in neurons and smooth muscle cells. patsnap.com By physically obstructing these channels, Flunarizine inhibits the influx of extracellular calcium ions into the cell. pediatriconcall.comdrugbank.com This reduction in intracellular calcium concentration is a key factor in its therapeutic effects. patsnap.com

Unlike some other calcium channel blockers, Flunarizine exhibits a low affinity for voltage-dependent calcium channels, suggesting a more complex mechanism than simple channel inhibition. wikipedia.org It has been proposed that its action may also involve intracellular mechanisms, such as antagonizing calmodulin, a calcium-binding protein. wikipedia.org

Below is a table summarizing the interaction of Flunarizine with various voltage-dependent T-type calcium channel subunits.

| Target Subunit | Action | Description |

| Voltage-dependent T-type calcium channel subunit alpha-1G | Inhibitor | A low-voltage activated calcium channel involved in pacemaking functions and neuronal firing patterns. |

| Voltage-dependent T-type calcium channel subunit alpha-1H | Inhibitor | A low-voltage activated calcium channel that contributes to calcium signaling in various cell types, including secretory cells and vascular smooth muscle. |

| Voltage-dependent T-type calcium channel subunit alpha-1I | Inhibitor | A low-voltage activated calcium channel with roles in neuronal activity. |

This data is based on the known interactions of Flunarizine.

Elucidation of Signaling Pathways Modulated by 4-Defluoro 2-Fluoro Flunarizine

Specific studies elucidating the signaling pathways modulated by this compound are not documented. The following information pertains to the parent compound, Flunarizine.

The primary signaling pathway modulated by Flunarizine is directly linked to the reduction of intracellular calcium levels. This has several downstream consequences:

Reduced Neuronal Excitability: In the central nervous system, excessive neuronal excitability is implicated in conditions like migraines. patsnap.com By blocking calcium influx, Flunarizine helps to stabilize neuronal activity, thereby preventing the cascade of events that lead to migraine attacks. patsnap.comnih.gov

Vascular Smooth Muscle Relaxation: The influx of calcium is crucial for the contraction of smooth muscle cells in blood vessels. pediatriconcall.com By inhibiting this influx, Flunarizine promotes vasodilation, leading to increased blood flow and oxygen delivery to tissues. pediatriconcall.com

Modulation of Neurotransmitter Release: Calcium signaling is integral to the release of neurotransmitters. patsnap.com Research suggests that Flunarizine's ability to block voltage-dependent calcium channels can inhibit the release of excitatory neurotransmitters like glutamate, which is believed to play a role in the pathophysiology of headaches. nih.gov

Beyond its effects on calcium signaling, Flunarizine is also known to interact with other signaling pathways, albeit with lower potency. It exhibits antihistaminic properties by blocking H1 histamine (B1213489) receptors, which contributes to its use in vertigo. patsnap.commedchemexpress.com Additionally, it has shown weak antagonistic effects on dopamine (B1211576) D2 receptors and serotonin (B10506) receptors. patsnap.comwikipedia.org

Allosteric Modulation and Binding Site Analysis

There is no available research on the allosteric modulation or specific binding site analysis of this compound. The information below is based on the characteristics of Flunarizine.

The concept of allosteric modulation involves ligands that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby modifying the receptor's affinity or efficacy for its endogenous ligand. nih.gov While Flunarizine's primary action is described as channel blocking, its complex interactions and low affinity for the primary voltage-gated calcium channel sites could suggest a more nuanced mechanism, potentially involving allosteric effects. wikipedia.org However, specific studies defining an allosteric binding site for Flunarizine on calcium channels are not prevalent.

The ability of Flunarizine to bind to calmodulin, a key intracellular calcium sensor, represents a form of indirect modulation of calcium signaling pathways. wikipedia.org By binding to calmodulin, Flunarizine can interfere with its ability to activate downstream enzymes and proteins, thus exerting an effect that is separate from direct channel blockade.

Further research, including crystallographic and advanced pharmacological studies, would be necessary to determine if Flunarizine or its analogue, this compound, act as allosteric modulators of their target receptors and to precisely map their binding sites.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies featuring 4-Defluoro 2-Fluoro Flunarizine (B1672889) were identified in the reviewed literature.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a ligand (like 4-Defluoro 2-Fluoro Flunarizine) to a biological target, such as a protein or enzyme. Such a study would typically report on binding energy scores, key amino acid interactions, and hydrogen bond formation, providing insights into the compound's potential mechanism of action.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

No dedicated molecular dynamics (MD) simulation studies for this compound are available in published research.

MD simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations could assess the stability of the ligand-protein complex predicted by docking, analyze the conformational changes of the compound in a biological environment (e.g., in water or a lipid bilayer), and calculate binding free energies, which are more accurate predictors of binding affinity than docking scores alone.

Computational Pharmacokinetic Modeling

While comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are not published, basic physicochemical properties for this compound have been computationally predicted and are available in databases like PubChem. nih.gov These properties are fundamental inputs for pharmacokinetic modeling.

These descriptors help in the initial assessment of a compound's drug-likeness. For instance, XLogP3 provides an estimate of lipophilicity, which influences absorption and distribution. The number of hydrogen bond donors and acceptors affects solubility and membrane permeability.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 404.5 g/mol | PubChem nih.gov |

| XLogP3 | 6.0 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 6 | PubChem nih.gov |

| Exact Mass | 404.20640815 Da | PubChem nih.gov |

| Topological Polar Surface Area | 6.48 Ų | PubChem nih.gov |

Additionally, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, are available from computational predictions. uni.lu This data is useful in analytical techniques like ion mobility-mass spectrometry.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 405.21368 | 201.7 | PubChemLite uni.lu |

| [M+Na]+ | 427.19562 | 205.3 | PubChemLite uni.lu |

| [M-H]- | 403.19912 | 206.8 | PubChemLite uni.lu |

| [M+NH4]+ | 422.24022 | 208.1 | PubChemLite uni.lu |

De Novo Design Approaches for Optimized Analogues

There is no information available in the scientific literature regarding the use of de novo design approaches to create optimized analogues starting from the this compound scaffold.

De novo design involves using computational algorithms to generate novel molecular structures with desired properties, either by building them atom-by-atom or by combining molecular fragments within the active site of a target. This approach could theoretically be used to explore chemical space around the this compound structure to design new analogues with potentially improved affinity, selectivity, or pharmacokinetic profiles.

Compound Index

Stability and Degradation Studies of 4 Defluoro 2 Fluoro Flunarizine

Assessment of Chemical Stability under Various Environmental Conditions

Forced degradation studies are essential in identifying the potential degradation pathways and developing stability-indicating analytical methods. pharmtech.comyoutube.com In the case of Flunarizine (B1672889), these studies have revealed its susceptibility to certain conditions while demonstrating robustness in others.

Key Findings from Flunarizine Stability Studies:

Acidic and Basic Conditions: Flunarizine has been shown to be relatively stable in acidic conditions. However, it undergoes extensive degradation in basic media. researchgate.netresearchgate.net This suggests that the piperazine (B1678402) ring system and the ether linkage might be susceptible to base-catalyzed hydrolysis.

Oxidative Stress: The compound shows slight degradation under oxidative stress, for instance, when exposed to hydrogen peroxide. researchgate.netresearchgate.net This indicates that the molecule, particularly the nitrogen atoms in the piperazine ring, could be prone to oxidation.

Thermal and Photolytic Stress: Flunarizine is reported to be stable under thermal and photolytic stress conditions. researchgate.netresearchgate.net This suggests a degree of intrinsic stability of the chromophoric diphenylmethyl and cinnamyl groups to heat and light.

The substitution of a fluorine atom at the 2-position and the removal of a fluorine atom at the 4-position on one of the phenyl rings in 4-Defluoro 2-Fluoro Flunarizine could potentially influence its electronic and steric properties, thereby affecting its stability profile compared to Flunarizine. The electron-withdrawing nature of the fluorine atom might impact the reactivity of the adjacent functional groups.

Table 1: Inferred Stability of this compound under Forced Degradation Conditions (Based on Flunarizine Data)

| Stress Condition | Reagent/Method | Observation for Flunarizine | Inferred Implication for this compound |

| Acidic Hydrolysis | 0.1 M HCl | Stable | Likely to be stable |

| Basic Hydrolysis | 0.1 M NaOH | Extensive degradation | Likely to be susceptible to degradation |

| Oxidative Stress | 3% H₂O₂ | Slight degradation | Potential for slight degradation |

| Thermal Degradation | Heat (e.g., 60°C) | Stable | Likely to be stable |

| Photolytic Degradation | UV/Visible Light | Stable | Likely to be stable |

Data extrapolated from studies on Flunarizine. researchgate.netresearchgate.net

Identification of Degradation Products and Pathways

The identification of degradation products is crucial for understanding the degradation mechanism and for ensuring the safety and quality of the drug substance. For Flunarizine, several degradation products have been identified through chromatographic and spectroscopic techniques. nih.gov

Known Degradation Products of Flunarizine:

1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, 4-oxide (A): An oxidation product.

bis(4-fluorophenyl)methanone (B): A product of oxidative cleavage.

bis(4-fluorophenyl)methanol (C): A product of hydrolysis or reduction of the methanone.

1-(3-phenyl-2-propenyl)piperazine (D): A product of the cleavage of the bond between the piperazine nitrogen and the diphenylmethyl group.

1-[bis(4-fluorophenyl)methyl] piperazine (E): A product of the cleavage of the cinnamyl group.

Given the structural similarity, it is plausible that this compound would undergo similar degradation pathways, leading to analogous degradation products. The primary degradation pathways are likely to be oxidation of the piperazine nitrogen and cleavage of the C-N bonds connecting the piperazine ring to the substituted diphenylmethyl and cinnamyl moieties.

Table 2: Potential Degradation Products of this compound

| Potential Degradation Product Name | Parent Compound | Degradation Pathway |

| 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, 4-oxide | This compound | Oxidation |

| (2-fluorophenyl)(4-fluorophenyl)methanone | This compound | Oxidative Cleavage |

| (2-fluorophenyl)(4-fluorophenyl)methanol | This compound | Hydrolysis/Reduction |

| 1-(3-phenyl-2-propenyl)piperazine | This compound | C-N Bond Cleavage |

| 1-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazine | This compound | C-N Bond Cleavage |

This table presents hypothetical degradation products based on known degradation of Flunarizine. nih.gov

Strategies for Enhancing Compound Stability and Purity

Ensuring the stability and purity of this compound throughout its lifecycle, from synthesis to storage, is critical. Strategies to enhance stability often involve formulation approaches and control over storage conditions.

Formulation Strategies:

Lipid-Based Formulations: For the parent compound Flunarizine, formulation in lipid microspheres has been shown to significantly improve its chemical stability. nih.govnih.gov This approach encapsulates the drug, protecting it from degradative environmental factors. A similar strategy could be beneficial for this compound, particularly to mitigate hydrolysis and oxidation.

Use of Antioxidants: The inclusion of antioxidants in the formulation can help to prevent oxidative degradation. nih.gov For instance, dl-alpha-tocopherol (B57034) has been used in Flunarizine formulations. nih.gov

pH Control: Given the susceptibility of Flunarizine to basic conditions, maintaining an optimal pH in liquid formulations is crucial. nih.gov A slightly acidic to neutral pH would likely enhance the stability of this compound.

Purification and Storage:

Chromatographic Purification: The synthesis of Flunarizine and its analogues often involves purification steps using techniques like column chromatography to remove impurities and potential degradation products. chemicalbook.com High-performance liquid chromatography (HPLC) methods are also developed for purity assessment. researchgate.net

Controlled Storage Conditions: Storing the compound under controlled conditions of temperature and humidity, and protecting it from light, can significantly enhance its shelf-life. nih.gov

Future Research Directions and Translational Perspectives for Flunarizine Analogues

Development of Advanced Analytical Techniques for Detection and Quantification

The development and clinical integration of novel flunarizine (B1672889) analogues such as 4-Defluoro 2-Fluoro Flunarizine necessitate robust analytical methods for their precise detection and quantification in biological matrices. The presence and position of fluorine atoms in these new chemical entities require specialized and highly sensitive techniques to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles.

Advanced analytical methods are crucial for several reasons:

Metabolite Identification: To understand how the body processes these new drugs, including whether the carbon-fluorine bond remains intact or undergoes metabolic cleavage, which could release fluoride (B91410) ions. nih.gov

Pharmacokinetic Profiling: To determine the drug's half-life, bioavailability, and concentration in plasma and target tissues, which is essential for establishing its therapeutic window.

Purity and Quality Control: To ensure the identity, purity, and quality of the active pharmaceutical ingredient (API) during manufacturing.

Several high-level analytical techniques are being refined for these purposes. High-Performance Liquid Chromatography (HPLC) remains a foundational method for separating the parent drug from its metabolites. numberanalytics.com When coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), it provides unparalleled sensitivity and specificity for quantification. For fluorinated compounds, techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be employed to trace the fluorine element itself, offering a complementary approach to traditional LC-MS methods. rsc.org Furthermore, the use of the 19F isotope allows for Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation and purity assessment of fluorinated molecules. nih.gov

Table 1: Comparison of Advanced Analytical Techniques for Fluorinated Flunarizine Analogues

| Technique | Principle | Application in Flunarizine Analogue Research | Advantages | Limitations |

|---|---|---|---|---|

| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Quantification of parent drug and metabolites in biological fluids (plasma, urine). | High sensitivity and specificity; structural information on metabolites. | Requires complex instrumentation and method development. |

| ICP-MS | Ionization of the sample in plasma followed by mass spectrometric detection of elements. | Quantification of total fluorine content to assess metabolic defluorination. rsc.org | Extremely sensitive for elemental analysis. | Does not distinguish between parent drug and metabolites. |

| 19F NMR Spectroscopy | Measures the magnetic properties of the 19F nucleus. | Structural confirmation of fluorinated analogues; purity assessment. nih.gov | Provides detailed structural information; non-destructive. | Lower sensitivity compared to MS; requires higher concentrations. |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile metabolites or degradation products. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |

Exploration of Novel Therapeutic Applications based on Preclinical Findings

Flunarizine is a selective calcium entry blocker with established efficacy in the prophylaxis of migraine, management of vertigo, and as an adjunctive therapy for epilepsy. nih.govpediatriconcall.com The development of analogues like this compound is driven by the potential to enhance its activity in these areas or to unlock new therapeutic applications by refining its interaction with calcium channels and other targets.

Preclinical research into flunarizine provides a strong basis for exploring new indications. For instance, its neuroprotective effects, demonstrated in experimental models of brain hypoxia, suggest potential applications in other neurological disorders characterized by neuronal damage. researchgate.net By modifying the fluorination pattern, as in this compound, it may be possible to increase the compound's blood-brain barrier penetration or enhance its binding affinity to specific calcium channel subtypes (e.g., L-type, T-type, N-type) that are implicated in different pathologies. nih.gov

Fluorination is a well-known strategy in medicinal chemistry to improve metabolic stability and binding affinity. nih.gov A strategically fluorinated analogue could exhibit a longer half-life or more potent inhibition of calcium influx, potentially offering benefits in conditions like:

Chronic Pain: Certain calcium channel subtypes are key mediators in nociceptive pathways. A selective blocker could offer a non-opioid alternative for pain management.

Neurodegenerative Diseases: Dysregulation of calcium homeostasis is a hallmark of diseases like Alzheimer's and Parkinson's. A neuroprotective calcium channel modulator could slow disease progression.

Certain Cancers: Some cancer cells overexpress calcium channels, which are involved in proliferation and migration. A targeted analogue could have antineoplastic effects.

Table 2: Potential Therapeutic Applications for Flunarizine Analogues Based on Preclinical Evidence

| Current/Preclinical Indication for Flunarizine | Pathophysiological Rationale | Potential Advantage of a Fluorinated Analogue | Novel Therapeutic Application |

|---|---|---|---|

| Migraine Prophylaxis nih.govnih.gov | Inhibition of cortical spreading depression and vasospasm via calcium channel blockade. researchgate.net | Increased potency and longer duration of action, allowing for lower or less frequent dosing. | Treatment-resistant migraine; cluster headaches. |

| Epilepsy (Adjunctive) nih.gov | Reduction of neuronal hyperexcitability by limiting calcium influx. | Enhanced selectivity for specific neuronal calcium channels implicated in seizures. | Monotherapy for specific seizure types; status epilepticus. |

| Vertigo nih.gov | Stabilization of vestibular system activity. | Improved central nervous system penetration and target engagement. | Severe or refractory forms of vertigo; Meniere's disease. |

| Cerebrovascular Disorders nih.gov | Neuroprotection against hypoxic damage; improved cognitive function in preliminary studies. researchgate.netnih.gov | Enhanced metabolic stability and neuroprotective efficacy. | Stroke recovery; vascular dementia. |

Rational Design of Next-Generation Fluorinated Calcium Channel Modulators

The creation of this compound is an example of rational drug design, a process that involves designing molecules with a specific biological target and desired therapeutic effect in mind. This approach contrasts with traditional drug discovery, which often relies on screening large libraries of compounds. For flunarizine analogues, rational design aims to leverage the known structure-activity relationships (SAR) of the parent molecule to create superior next-generation drugs.

The core principle is to understand how specific structural features of flunarizine contribute to its activity. Flunarizine itself is a diarylmethane derivative, and its two fluorine atoms on the phenyl rings are crucial to its properties. nih.gov The process of designing new analogues involves:

Computational Modeling: Using software to simulate how modifications, such as altering the position or number of fluorine atoms, will affect the molecule's shape, electronic properties, and binding to the calcium channel. pediatriconcall.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of related compounds and testing their biological activity. For example, studies on other calcium channel blockers have shown that specific substitutions can dramatically alter selectivity for different channel subtypes (e.g., L-type vs. T-type). nih.govmdpi.com

Fluorine Scanning: A technique where fluorine atoms are systematically introduced at different positions on a lead molecule to probe for beneficial effects on potency, selectivity, and metabolic stability. nih.gov

The specific design of this compound implies a deliberate chemical modification. Removing the fluorine from one phenyl ring (4-defluoro) while keeping a fluorine on the other (2-fluoro) would create an asymmetric molecule. This could lead to more specific interactions within the binding pocket of the calcium channel, potentially increasing selectivity and reducing off-target effects. The introduction of fluorine is known to alter properties like lipophilicity and pKa, which can significantly impact a drug's pharmacokinetic profile. nih.govnih.gov

Challenges and Opportunities in the Development of Flunarizine Derivatives

The development of novel flunarizine derivatives like this compound is a path marked by both significant hurdles and promising opportunities.

Challenges:

Synthetic Complexity: The introduction of fluorine into complex organic molecules can be chemically challenging. It often requires specialized, and sometimes hazardous, reagents and multi-step synthetic pathways, which can be costly and difficult to scale up under Good Manufacturing Practice (GMP) conditions. pharmtech.compharmtech.com

Toxicity Concerns: While fluorination can block metabolic pathways and increase a drug's half-life, it can also sometimes lead to the formation of toxic metabolites, such as fluoroacetate. nih.gov Therefore, the metabolic fate of any new fluorinated compound must be rigorously evaluated.

Regulatory Hurdles: Introducing a new chemical entity requires extensive preclinical and clinical testing to prove its safety and efficacy, a long and expensive process.

Environmental Persistence: The strength of the carbon-fluorine bond can make some fluorinated compounds environmentally persistent, raising ecological concerns that need to be addressed during development. numberanalytics.comnih.gov

Opportunities:

Improved Pharmacokinetics and Pharmacodynamics: Fluorination can enhance key drug properties. It can block metabolic degradation at specific sites, increasing the drug's half-life and bioavailability. nih.gov It can also alter the electronic properties of the molecule, potentially leading to stronger and more selective binding to the target receptor. researchgate.net

Overcoming Drug Resistance: In some therapeutic areas, drug resistance is a major issue. Fluorinated analogues can present a novel chemical structure that may evade existing resistance mechanisms. numberanalytics.com

Patentability and Market Exclusivity: A novel, effective, and safe flunarizine derivative would be a new chemical entity, eligible for patent protection, providing a period of market exclusivity that is essential for recouping development costs.

Expanding Therapeutic Reach: By fine-tuning the properties of flunarizine, new derivatives could prove effective for a wider range of conditions than the parent drug, opening up new markets and addressing unmet medical needs.

Table 3: Summary of Challenges and Opportunities in Developing Flunarizine Derivatives

| Category | Specific Point | Implication for Development |

|---|---|---|

| Challenges | Complex Chemistry | Higher manufacturing costs and potential scalability issues. pharmtech.com |

| Potential Toxicity | Requires extensive toxicology studies to rule out harmful metabolites. nih.gov | |

| Environmental Impact | Need for biodegradability and environmental fate studies. numberanalytics.com | |

| High Development Costs | Significant financial investment required for clinical trials and regulatory approval. | |

| Opportunities | Enhanced Efficacy | Stronger target binding can lead to a more potent drug. researchgate.net |

| Improved Metabolic Profile | Increased half-life can allow for more convenient dosing regimens. nih.gov | |

| Novel Applications | Potential to treat new diseases by altering channel selectivity. | |

| Intellectual Property | New chemical entities can be patented, ensuring a return on investment. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.